Cas no 1520747-34-5 (1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol)

1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core with a tert-butyl substituent at the 1-position and a thiol group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric stability, while the thiol functionality offers versatility for further derivatization, such as thioether formation or metal coordination. Its rigid aromatic system contributes to potential applications in ligand design and bioactive molecule development. The compound is typically handled under inert conditions due to the thiol group's sensitivity to oxidation. High purity grades are available for research and industrial use.
1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol structure
1520747-34-5 structure
Product Name:1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol
CAS No:1520747-34-5
MF:C10H13N3S
MW:207.295320272446
CID:5707918
PubChem ID:79295999
Update Time:2025-08-04

1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 1520747-34-5
    • CS-0355933
    • 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
    • EN300-800052
    • 1-(Tert-butyl)-1h-imidazo[4,5-c]pyridine-2-thiol
    • AKOS017848532
    • 1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol
    • Inchi: 1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14)
    • InChI Key: XYXQLLNARXPPAE-UHFFFAOYSA-N
    • SMILES: S=C1NC2C=NC=CC=2N1C(C)(C)C

Computed Properties

  • Exact Mass: 207.08301860g/mol
  • Monoisotopic Mass: 207.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 60.2Ų

1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-800052-1.0g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
1.0g
$842.0 2024-05-21
Enamine
EN300-800052-0.05g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
0.05g
$707.0 2024-05-21
Enamine
EN300-800052-0.1g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
0.1g
$741.0 2024-05-21
Enamine
EN300-800052-0.25g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
0.25g
$774.0 2024-05-21
Enamine
EN300-800052-0.5g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
0.5g
$809.0 2024-05-21
Enamine
EN300-800052-2.5g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
2.5g
$1650.0 2024-05-21
Enamine
EN300-800052-5.0g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
5.0g
$2443.0 2024-05-21
Enamine
EN300-800052-10.0g
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1520747-34-5 95%
10.0g
$3622.0 2024-05-21

Additional information on 1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol

1-Tert-Butyl-1H-Imidazo[4,5-C]Pyridine-2-Thiol: A Comprehensive Overview

1-Tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS No. 1520747-34-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds with unique electronic properties and structural versatility. The presence of the tert-butyl group and the thiol (-SH) functional group introduces additional complexity and functionality to the molecule, making it a subject of interest for both academic and industrial research.

The imidazo[4,5-c]pyridine core of this compound is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This arrangement imparts aromaticity and conjugation, which are key factors in determining the compound's electronic properties. The tert-butyl substituent at position 1 provides steric bulk, which can influence the molecule's solubility, stability, and interactions with other molecules. Meanwhile, the thiol group at position 2 introduces nucleophilic and coordinating properties, making it potentially useful in various chemical reactions and applications.

Recent studies have highlighted the potential of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing two-dimensional (2D) materials and coordination polymers. The thiol group's ability to form disulfide bonds or coordinate with metal ions makes it particularly valuable in these applications. Additionally, the compound's aromaticity and electron-rich nature make it a promising candidate for use in organic electronics, such as in field-effect transistors (FETs) and light-emitting diodes (LEDs).

In the pharmaceutical industry, 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol has shown potential as a lead compound for drug discovery. Its structural features allow for diverse interactions with biological targets, including proteins and nucleic acids. Recent research has focused on its role as a modulator of ion channels and its ability to inhibit enzymes involved in various disease pathways. The thiol group's reactivity also opens up possibilities for bioconjugation, enabling the development of targeted drug delivery systems.

The synthesis of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves multi-step organic reactions that require precise control over regioselectivity and stereochemistry. Common approaches include cyclization reactions involving appropriate precursors followed by functionalization to introduce the tert-butyl and thiol groups. Researchers have also explored green chemistry methods to enhance the sustainability of these syntheses.

From an environmental perspective, understanding the fate and behavior of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that its persistence in aquatic environments depends on factors such as pH levels and microbial activity. Efforts are ongoing to develop biodegradation pathways that could mitigate any adverse effects associated with its release into the environment.

In conclusion, 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS No. 1520747-34-5) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool for advancing materials science, pharmacology, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.